2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one
CAS No.: 104914-51-4
Cat. No.: VC20590712
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104914-51-4 |
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Molecular Formula | C6H9N3O |
Molecular Weight | 139.16 g/mol |
IUPAC Name | 2,4,6-trimethyltriazin-5-one |
Standard InChI | InChI=1S/C6H9N3O/c1-4-6(10)5(2)8-9(3)7-4/h1-3H3 |
Standard InChI Key | AUVSKMSTXZIXMW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(N=C(C1=O)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one belongs to the triazinone family, featuring a six-membered ring with three nitrogen atoms at positions 1, 2, and 3. The ketone group at position 5 introduces partial saturation (2H configuration), while methyl groups occupy positions 2, 4, and 6 (Figure 1). This arrangement distinguishes it from the more common 1,3,5-triazine isomers, such as 2,4,6-trimethyl-1,3,5-triazine (CAS 823-94-9), which lacks the ketone moiety and exhibits full aromaticity .
Table 1: Inferred Physicochemical Properties of 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one
The ketone group at position 5 likely reduces aromatic resonance compared to fully unsaturated triazines, increasing reactivity at adjacent positions .
Synthetic Methodologies
Cyclocondensation Strategies
While no direct synthesis of 2,4,6-trimethyl-1,2,3-triazin-5(2H)-one is documented, analogous 1,2,4-triazinone syntheses provide actionable insights. A plausible route involves:
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Oxazolone Intermediate Formation: Reaction of trimethylpyruvic acid with thiocarbohydrazide under reflux conditions, as demonstrated for related triazinones .
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Ring Closure: Acid-catalyzed cyclization to form the triazinone core, with methyl groups introduced via alkylating agents or through starting material selection.
Key Reaction Parameters:
Reactivity and Functionalization
Nucleophilic Substitution Patterns
The electron-withdrawing ketone group activates adjacent positions for nucleophilic attack, though less intensely than chlorine in cyanuric chloride derivatives . Predicted reactivity follows:
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Position 1: Most reactive due to ketone conjugation.
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Position 3: Moderate reactivity from methyl group electron donation.
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Position 6: Least reactive, sterically hindered by methyl.
Experimental studies on analogous compounds show alcohol nucleophiles exhibit higher substitution rates than amines or thiols under mild conditions .
Biological Activity and Applications
Table 2: Hypothetical Bioactivity Profile
Activity Type | Probability | Rationale |
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Acaricidal | High | Structural similarity to actives |
Antibacterial | Moderate | Triazinone backbone |
Antifungal | Low | Lack of thiol groups |
Challenges and Research Opportunities
Knowledge Gaps
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Experimental Characterization: No published data exists on NMR, IR, or X-ray crystallography for this specific compound.
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Toxicological Profile: Hazard codes remain undetermined (cf. Xn classification for 1,3,5-triazine analogs ).
Computational Modeling Priorities
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Density Functional Theory (DFT) studies to map electron density distribution
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Molecular docking against acetylcholinesterase (pesticide target)
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